Cas no 1322014-52-7 ((2Z)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile)

(2Z)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile structure
1322014-52-7 structure
Product Name:(2Z)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile
N.o CAS:1322014-52-7
MF:C18H11BrN4O2S
MW:427.274541139603
CID:6061881
PubChem ID:18558439
Update Time:2025-05-30

(2Z)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile Propriedades químicas e físicas

Nomes e Identificadores

    • (2Z)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile
    • 2-Thiazoleacetonitrile, 4-(4-bromophenyl)-α-[[(2-nitrophenyl)amino]methylene]-, (αZ)-
    • F0760-1499
    • (Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile
    • (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile
    • AKOS024599172
    • 1322014-52-7
    • (2Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]prop-2-enenitrile
    • Inchi: 1S/C18H11BrN4O2S/c19-14-7-5-12(6-8-14)16-11-26-18(22-16)13(9-20)10-21-15-3-1-2-4-17(15)23(24)25/h1-8,10-11,21H/b13-10-
    • Chave InChI: FTFIVWDMMYGZRP-RAXLEYEMSA-N
    • SMILES: S1C=C(C2=CC=C(Br)C=C2)N=C1/C(=C\NC1=CC=CC=C1[N+]([O-])=O)/C#N

Propriedades Computadas

  • Massa Exacta: 425.97861g/mol
  • Massa monoisotópica: 425.97861g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 26
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 580
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 5.2
  • Superfície polar topológica: 123Ų

Propriedades Experimentais

  • Densidade: 1.600±0.06 g/cm3(Predicted)
  • Ponto de ebulição: 588.6±60.0 °C(Predicted)
  • pka: 0.62±0.10(Predicted)

(2Z)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(2-nitrophenyl)aminoprop-2-enenitrile Preçomais >>

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F0760-1499-2mg
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F0760-1499-5mg
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F0760-1499-10mg
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